4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
Organocatalytic Asymmetric Mannich Reaction
The compound has been implicated in the field of organocatalysis, particularly in asymmetric Mannich reactions. Research demonstrates the use of related scaffolds for the highly enantioselective construction of tetrasubstituted C–F stereocenters through organocatalyzed asymmetric Mannich reactions. This process facilitates the creation of various seven-member cyclic amines containing chiral centers, showcasing the compound's utility in generating stereochemically complex structures with significant yields and selectivity (Li, Lin, & Du, 2019).
Medicinal Chemistry and Drug Discovery
Selective Cyclooxygenase-2 (COX-2) Inhibition
In the realm of medicinal chemistry, derivatives of this compound have shown promise as selective COX-2 inhibitors. Specifically, research has identified potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The enhancement of selectivity through the introduction of a fluorine atom highlights the compound's significance in the development of therapeutics with improved safety profiles (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Bioorganic Chemistry
Carbonic Anhydrase Inhibition
The compound's scaffold is also explored in bioorganic chemistry for the development of carbonic anhydrase inhibitors. Unprotected primary sulfonamide groups in related structures enable the ring-forming cascade en route to polycyclic [1,4]oxazepine-based inhibitors, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. This application underscores the compound's potential in designing inhibitors for enzymes of clinical interest (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-14(2)12-25-19-11-16(6-9-20(19)29-13-22(4,5)21(25)26)24-30(27,28)17-7-8-18(23)15(3)10-17/h6-11,14,24H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBKVCOHLPDULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.